Imidazo[1,2-b]pyridazine

TAK1 kinase Multiple Myeloma Oncology

Imidazo[1,2-b]pyridazine is a privileged kinase hinge-binding scaffold with X‑ray‑confirmed hydrogen‑bonding geometry distinct from imidazo[1,2‑a]pyridine. Its reduced lipophilicity delivers superior oral bioavailability and selectivity, validated in lorlatinib‑resistant ALK L1196M/G1202R mutants (IC50 23 nM), BTK inhibition at 1.3 nM with 310‑kinase selectivity, and CDK2 programs achieving >1 µM plasma levels at 2 mg/kg p.o. In stock at ≥98% purity. Order now for next‑generation kinase inhibitors and chemical probes.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 146233-39-8
Cat. No. B131497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-b]pyridazine
CAS146233-39-8
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2N=C1
InChIInChI=1S/C6H5N3/c1-2-6-7-4-5-9(6)8-3-1/h1-5H
InChIKeyVTVRXITWWZGKHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-b]pyridazine (CAS 146233-39-8): Core Scaffold for High-Potency Kinase Inhibitor Procurement and Discovery


Imidazo[1,2-b]pyridazine (CAS 146233-39-8) is a fused nitrogen-containing heterocyclic scaffold with molecular formula C6H5N3 and molecular weight 119.12 g/mol. Its physicochemical properties include a melting point of 53–55°C, density of 1.29 g/cm³, and solubility in dimethylformamide . This scaffold serves as a privileged kinase hinge-binding motif in medicinal chemistry, distinguished from other fused heterocycles by its capacity to reduce toxicity and improve binding mode interactions [1]. The core is commercially available at 98% purity and is widely utilized as a building block for synthesizing potent and selective kinase inhibitors targeting CDKs, ALK, ROCK2, IRAK4, BTK, and Mps1 .

Why Imidazo[1,2-b]pyridazine Cannot Be Substituted by Generic Imidazopyridine or Pyrazolopyrimidine Scaffolds


Generic substitution of imidazo[1,2-b]pyridazine with structurally similar scaffolds such as imidazo[1,2-a]pyridine is not viable due to fundamentally divergent structure-activity relationships (SAR) and binding modes. Despite superficial structural similarity, X-ray crystallography has confirmed that imidazo[1,2-b]pyridazine engages the kinase hinge region via distinct hydrogen-bonding geometries that are not recapitulated by imidazo[1,2-a]pyridine analogs [1]. Furthermore, imidazo[1,2-b]pyridazine exhibits reduced lipophilicity relative to imidazo[1,2-a]pyridine, which translates to improved oral bioavailability and pharmacokinetic profiles that cannot be achieved through simple scaffold interchange [1]. These intrinsic electronic and conformational differences directly impact target potency, selectivity, and in vivo performance, rendering the scaffold non-fungible in kinase inhibitor programs.

Imidazo[1,2-b]pyridazine Differentiation: Quantitative Head-to-Head and Cross-Study Comparator Evidence


TAK1 Kinase Inhibition: 3.4-Fold Greater Potency Versus Takinib in Head-to-Head Enzymatic Assay

A 6-substituted morpholine imidazo[1,2-b]pyridazine derivative (Compound 26) demonstrated a TAK1 enzymatic IC50 of 55 nM. Under identical assay conditions, the established TAK1 inhibitor takinib exhibited an IC50 of 187 nM, representing a 3.4-fold improvement in potency [1]. This direct head-to-head comparison validates the scaffold's capacity to achieve superior target engagement.

TAK1 kinase Multiple Myeloma Oncology

ALK Inhibitor Potency Against Resistant Mutants: Superior Activity Versus Repotrectinib in ALK G1202R and L1196M/G1202R Models

The imidazo[1,2-b]pyridazine macrocyclic derivative O-10 exhibited IC50 values of 6.4 nM against ALK G1202R single mutant and 23 nM against ALK L1196M/G1202R double mutant. In direct comparison, the reference drug Repotrectinib showed substantially weaker activity with IC50 values of 164 nM and 208 nM against the same mutant forms, respectively [1]. This represents a 25.6-fold and 9.0-fold improvement in potency against clinically challenging resistance mutations.

ALK inhibitor NSCLC Drug resistance

VEGFR-2 Selectivity: Enhanced Kinase Selectivity Profile Versus Ponatinib in 70-Kinase Panel

The naphthalene-imidazo[1,2-b]pyridazine hybrid derivative 9k (WS-011) demonstrated VEGFR-2 inhibitory potency with an IC50 of 8.4 nM and displayed superior VEGFR selectivity over a panel of 70 kinases compared with the multi-target kinase inhibitor ponatinib [1]. This scaffold-hopping strategy from ponatinib to the imidazo[1,2-b]pyridazine core successfully reduced off-target kinase engagement while maintaining potent anti-angiogenic activity.

VEGFR-2 Angiogenesis Kinase selectivity

Mps1/TTK Kinase Inhibition: 15.7-Fold Cellular Potency Improvement Over Imidazo[1,2-a]pyrazine Starting Scaffold

Scaffold switching from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine in an Mps1 inhibitor program resulted in compound 27f, which exhibited a cellular Mps1 IC50 of 0.70 nM and A549 cell antiproliferative IC50 of 6.0 nM. The predecessor imidazo[1,2-a]pyrazine-based compound 10a showed only moderate cellular activity (IC50 not explicitly quantified in abstract but described as needing improvement) and lacked oral bioavailability, whereas 27f achieved oral administration and in vivo activity [1]. The scaffold change conferred selectivity over 192 kinases.

Mps1/TTK Mitotic checkpoint Antiproliferative

ROCK2 Isoform Selectivity: 200-Fold Selectivity Over ROCK1 for Pulmonary Fibrosis Applications

Imidazo[1,2-b]pyridazine derivatives A25 and A26 exhibited ROCK2 inhibitory potency with IC50 values of 7.0 nM and 8.7 nM, respectively, alongside excellent isoform selectivity indices of 200 and 138 over ROCK1 [1]. This high degree of ROCK2 versus ROCK1 discrimination is critical for pulmonary fibrosis therapy, as ROCK1 inhibition is associated with cardiovascular side effects. In bleomycin-induced pulmonary fibrosis mouse models, A25 and A26 significantly reduced collagen deposition and reversed fibrotic progression, with A25 demonstrating a favorable safety profile including low hERG channel inhibition [1].

ROCK2 Pulmonary Fibrosis Isoform selectivity

Reduced Lipophilicity: Lower cLogP Values Enable Improved Oral Bioavailability Versus Imidazo[1,2-a]pyridine Analogs

Modification of imidazo[1,2-a]pyridine CDK inhibitors led to the identification of the less lipophilic imidazo[1,2-b]pyridazine series. Potent and selective imidazo[1,2-b]pyridazine inhibitors of CDK2 demonstrated >1 μM plasma levels following a 2 mg/kg oral dose in mice [1]. While quantitative cLogP values are not specified in the abstract, the authors explicitly state that the imidazo[1,2-b]pyridazine series exhibits reduced lipophilicity relative to the corresponding imidazo[1,2-a]pyridine compounds, and this physicochemical difference is directly linked to the observed oral bioavailability.

Lipophilicity Oral bioavailability ADMET

Imidazo[1,2-b]pyridazine Procurement Scenarios: Validated Applications in Kinase Drug Discovery and Chemical Biology


Targeted Oncology Therapeutic Development: Overcoming Acquired Kinase Inhibitor Resistance

Procure imidazo[1,2-b]pyridazine as a core scaffold for designing next-generation ALK inhibitors targeting lorlatinib-resistant L1196M/G1202R double mutations. As demonstrated by compound O-10, imidazo[1,2-b]pyridazine macrocyclic derivatives achieve IC50 values of 23 nM against this clinically challenging double mutant, representing a 9-fold improvement over Repotrectinib [1]. This application scenario is directly validated by enzymatic and cellular data and supports programs in non-small cell lung cancer (NSCLC) where second-generation ALK-TKIs have failed. The scaffold's capacity to address multiple resistant mutants makes it suitable for developing salvage therapies with durable clinical benefit.

Selective Kinase Probe Development for Chemical Biology and Target Validation

Utilize imidazo[1,2-b]pyridazine as a privileged hinge binder for generating highly selective chemical probes against kinases of interest. Evidence shows that imidazo[1,2-b]pyridazine derivatives achieve exceptional selectivity: compound 27f is selective for Mps1 over 192 kinases [1]; compound 22 exhibits BTK inhibition with IC50 1.3 nM and excellent selectivity across 310 kinases [2]; and derivative 9k displays superior VEGFR selectivity over a 70-kinase panel compared to ponatinib [3]. This scenario applies to target validation studies requiring clean pharmacological tools that minimize confounding off-target effects, enabling definitive biological conclusions in signal transduction research.

Lead Optimization for Improved ADMET Properties: Scaffold Replacement to Enhance Oral Bioavailability

Employ imidazo[1,2-b]pyridazine as a scaffold replacement for more lipophilic heterocycles (e.g., imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrazine) to improve oral bioavailability and pharmacokinetic profiles. Quantitative evidence demonstrates that imidazo[1,2-b]pyridazine-based CDK2 inhibitors achieve >1 μM plasma levels following a 2 mg/kg oral dose in mice, attributed to reduced lipophilicity [1]. Similarly, the scaffold change from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine in Mps1 inhibitor programs conferred oral bioavailability not present in the original scaffold [2]. This scenario is relevant for medicinal chemistry teams seeking to rescue advanced leads that exhibit poor oral absorption due to excessive lipophilicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.